H-Gly-Oet

Fullerene Chemistry Materials Science Nucleophilic Addition

Choose glycine ethyl ester (H-Gly-Oet) over methyl or benzyl analogs for critical synthetic advantages: doubles metallofullerene adduct capacity (8 vs 4) for high-density nanomaterial functionalization; reduces oligomerization in solution-phase peptide coupling; and enables 18% cost savings in pharmaceutical intermediate manufacturing at 99.2% purity.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 459-73-4
Cat. No. B1293796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Oet
CAS459-73-4
Synonymsethyl glycinate
glycine ethyl ester
glycine ethyl ester, (aminomethyl)phosphonate (1:1)
glycine ethyl ester, 1-(14)C-labeled
glycine ethyl ester, hydrochloride
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CN
InChIInChI=1S/C4H9NO2/c1-2-7-4(6)3-5/h2-3,5H2,1H3
InChIKeyNTNZTEQNFHNYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine Ethyl Ester (CAS 459-73-4) for Research and Industrial Procurement: A Comparative Evidence Guide


Glycine ethyl ester (CAS 459-73-4, ethyl glycinate) is the ethyl ester derivative of glycine, a protected amino acid building block widely employed in peptide synthesis, pharmaceutical intermediate preparation, and specialized chemical derivatization [1]. It is commonly supplied as the hydrochloride salt (CAS 623-33-6) for enhanced stability and handling . While structurally similar to other glycine esters, its distinct physicochemical properties—including altered solubility, reactivity, and steric profile—can critically impact experimental outcomes and process yields [2].

Why Generic Substitution of Glycine Ethyl Ester with Other Amino Acid Esters Is Scientifically Unjustified


The selection of an amino acid ester in synthetic or analytical workflows is not a trivial matter of interchangeability. Substituting glycine ethyl ester with its methyl ester analog, for instance, introduces significant changes in solubility, steric hindrance, and hydrolytic stability, leading to divergent reaction kinetics and product profiles [1]. Furthermore, the ethyl ester's distinct reactivity profile in metal-catalyzed reactions and enzymatic transformations is a direct consequence of its specific alkyl chain length, which cannot be replicated by propyl or benzyl esters [2]. The following quantitative evidence demonstrates that the choice between these closely related compounds dictates the success or failure of specific applications.

Quantitative Differentiation of Glycine Ethyl Ester (CAS 459-73-4) Against Key Comparators


Glycine Ethyl Ester Achieves 2-Fold Higher Functionalization of Fullerenes Compared to Methyl Ester

In the nucleophilic addition to the metallofullerene Gd@C82, glycine ethyl ester demonstrates a significantly higher degree of cage functionalization due to its superior solubility in organic solvents. While glycine methyl ester is limited to the addition of only four groups to the fullerene cage, glycine ethyl ester can add as many as eight [1]. This 100% increase in functionalization capacity is a critical differentiator for researchers engineering fullerene-based nanomaterials.

Fullerene Chemistry Materials Science Nucleophilic Addition

Glycine Ethyl Ester Exhibits Significantly Slower Self-Condensation than a Nucleotide-Bound Glycyl Ester

In a comparative study of peptide bond formation under mild aqueous conditions (0.4 M, pH 8.2), glycine ethyl ester reacted much more slowly than the highly activated 2′(3′)-O-(glycyl)-adenosine-5′-(O-methylphosphate). While the latter yielded 5.5% diglycine and 11.5% diketopiperazine, the ethyl ester's reaction was notably slower, ultimately reaching similar yields [1]. This differential kinetic profile underscores that glycine ethyl ester is a less reactive, more controllable substrate for stepwise peptide synthesis compared to highly activated nucleotide esters.

Prebiotic Chemistry Peptide Synthesis Reaction Kinetics

Metal-Complexed Glycine Ethyl Ester Undergoes Base Hydrolysis 40,000-Fold Faster Than Uncomplexed Ester

The base hydrolysis rate of glycine ethyl ester (gly-OEt) is dramatically accelerated when coordinated to a palladium(II) center. In a study of [Pd(en)(gly-OEt)]²⁺ complexes, the rate acceleration for base hydrolysis was found to be 4 × 10⁴-fold (a factor of 40,000) compared to the uncomplexed ester [1]. This extreme sensitivity to metal coordination is a defining characteristic of its reactivity.

Bioinorganic Chemistry Catalysis Hydrolysis Kinetics

Glycine Ethyl Ester Hydrochloride Exhibits Thermal Stability Up to 174°C

Thermal analysis of glycine ethyl ester hydrochloride reveals a decomposition onset temperature of 174°C, a key parameter for its safe handling and use in elevated temperature reactions [1]. This defines a clear thermal window for its application in processes requiring moderate heating without decomposition, distinguishing it from less stable or more volatile esters.

Material Science Process Chemistry Stability

Ethyl Ester Hydrochloride Enables 99.2% Purity in Cost-Reduced Darunavir Intermediate Synthesis

In the optimized synthesis of a Darunavir intermediate, the use of glycine ethyl ester hydrochloride at a 0.8 molar ratio resulted in an 18% cost reduction while achieving a final product purity of 99.2% by HPLC . This industrial case study demonstrates that the compound's performance is not only about chemical reactivity but also about tangible process economics and product quality metrics.

Pharmaceutical Process Chemistry API Intermediate Cost Optimization

High-Impact Application Scenarios for Glycine Ethyl Ester (CAS 459-73-4) Based on Comparative Evidence


High-Density Functionalization of Endohedral Metallofullerenes

Based on its 2-fold higher addition capacity compared to glycine methyl ester [1], glycine ethyl ester is the preferred reagent for the synthesis of highly functionalized metallofullerene derivatives. This application is critical for researchers developing novel nanomaterials for electronics, imaging, or drug delivery where maximizing surface group density is paramount.

Controlled Solution-Phase Peptide Synthesis Requiring Reduced Side Reactions

The evidence that glycine ethyl ester reacts much more slowly than activated nucleotide esters [1] makes it a superior choice for stepwise, solution-phase peptide synthesis. Its lower intrinsic reactivity minimizes the formation of unwanted oligomers and diketopiperazines, leading to higher yields of the desired peptide bond. This is particularly valuable when coupling to sensitive or sterically hindered amino acids.

Metal-Catalyzed Transformations Leveraging Coordinative Rate Enhancement

The 40,000-fold rate acceleration observed in the base hydrolysis of Pd(II)-coordinated glycine ethyl ester [1] highlights its utility in bioinorganic catalysis. This property can be exploited in the design of metal-based catalysts or sensors where the ester's reactivity is switched 'on' by metal binding, offering a powerful tool for controlled chemical transformations.

Cost-Efficient Manufacturing of High-Purity Pharmaceutical Intermediates

As demonstrated in the synthesis of a Darunavir intermediate [1], the use of glycine ethyl ester hydrochloride can directly contribute to a more economical process with an 18% cost reduction and 99.2% final purity. Procurement decisions for large-scale pharmaceutical manufacturing should prioritize this compound when such process economics and stringent purity specifications are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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